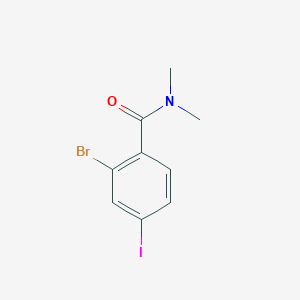

Clorhidrato de 3-Bromo-2-etoxi-bencilamina

Descripción general

Descripción

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound used in scientific research. Its applications span across various fields, including pharmacology and organic synthesis .

Synthesis Analysis

The synthesis of 3-Bromo-2-ethoxybenzylamine hydrochloride and similar compounds has been extensively studied. The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxybenzylamine hydrochloride can be analyzed using methods such as DFT and HF. The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile chemical compound that can participate in various chemical reactions. Its application spans across various fields, including pharmacology and organic synthesis .Mecanismo De Acción

Target of Action

Many benzylamine derivatives are known to interact with biological targets such as enzymes, receptors, and ion channels. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

Benzylamine derivatives can act as inhibitors, activators, or modulators of their targets. They can bind to the active site of an enzyme or receptor, altering its function .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at specific pH levels or temperatures .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Bromo-2-ethoxybenzylamine hydrochloride is a versatile reagent and has been used in numerous chemical syntheses and reactions. It is a strong base, which can react with electrophiles, such as carbonyl compounds, to form a new covalent bond. It is also used in the preparation of carbenes, which are important intermediates in organic synthesis. The main advantage of 3-Bromo-2-ethoxybenzylamine hydrochloride is its low cost and availability. However, it is also a strong base and can cause unwanted side reactions in certain conditions. Furthermore, it is a volatile compound and can evaporate easily, which can lead to loss of product.

Direcciones Futuras

1. Further studies are needed to better understand the biochemical and physiological effects of 3-Bromo-2-ethoxybenzylamine hydrochloride.

2. Further research is needed to explore the potential uses of 3-Bromo-2-ethoxybenzylamine hydrochloride in the synthesis of novel bioactive compounds.

3. Further research is needed to explore the potential applications of 3-Bromo-2-ethoxybenzylamine hydrochloride in the preparation of carbenes and other organic intermediates.

4. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride as a catalyst in organic reactions.

5. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride as a reagent in the synthesis of nucleosides and peptides.

6. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride in the synthesis of other organic compounds.

7. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride in the production of pharmaceuticals and drugs.

8. Further research is needed to explore the potential of 3-Bromo-2-ethoxybenzylamine hydrochloride in the development of new and improved synthetic methods.

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Farmacéuticos

El clorhidrato de 3-Bromo-2-etoxi-bencilamina es un intermedio valioso en la síntesis de diversos compuestos farmacéuticos. Su posición bencílica es particularmente reactiva, lo que permite sustituciones que pueden conducir al desarrollo de nuevas moléculas medicinales. Por ejemplo, puede utilizarse en la síntesis de moléculas antidepresivas al actuar como precursor en la formación de inhibidores de la monoaminooxidasa (MAO) . Estos inhibidores impiden la descomposición de neurotransmisores como la serotonina y la dopamina, que son cruciales para controlar la depresión.

Metodología de Síntesis Orgánica

Los investigadores en química orgánica utilizan el this compound para explorar nuevas vías sintéticas. Puede participar en reacciones radicales, sustituciones electrófilas y otras transformaciones que contribuyen al desarrollo de nuevos métodos sintéticos .

Safety and Hazards

The safety data sheet for similar compounds like Hydrochloric acid suggests that they may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . Another similar compound, 2-Bromobutane, is classified as highly flammable liquid and vapor, and harmful to aquatic life with long-lasting effects .

Propiedades

IUPAC Name |

(3-bromo-2-ethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-2-12-9-7(6-11)4-3-5-8(9)10;/h3-5H,2,6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXVIXYPIDXJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)

![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)

![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)

![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)

![[2-(Hydroxymethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1450644.png)